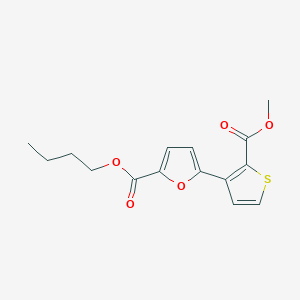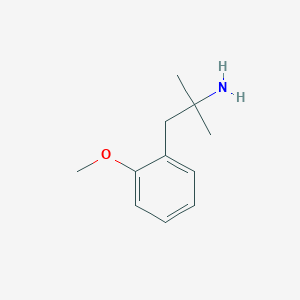
5-(2-(メトキシカルボニル)-3-チエニル)-2-フロエートブチル
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate is an organic compound that belongs to the class of esters. This compound is characterized by the presence of a butyl group, a furan ring, and a thiophene ring, which are connected through ester and methoxycarbonyl linkages. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
科学的研究の応用
Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studies of enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate typically involves the esterification of 5-(2-(methoxycarbonyl)-3-thienyl)-2-furoic acid with butanol. The reaction is usually catalyzed by an acid such as sulfuric acid or p-toluenesulfonic acid. The reaction mixture is heated under reflux conditions to facilitate the esterification process. After the reaction is complete, the product is purified using techniques such as distillation or chromatography.
Industrial Production Methods
In an industrial setting, the production of Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate can be scaled up using continuous flow reactors. These reactors allow for better control over reaction conditions and can improve the yield and purity of the product. The use of flow microreactors has been shown to be an efficient and sustainable method for the synthesis of esters .
化学反応の分析
Types of Reactions
Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group into an alcohol.
Substitution: Nucleophilic substitution reactions can occur at the ester group, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or alcohols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include carboxylic acids, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used.
作用機序
The mechanism by which Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate exerts its effects is primarily through its interactions with molecular targets such as enzymes and receptors. The ester and methoxycarbonyl groups can form hydrogen bonds and other interactions with active sites of enzymes, potentially inhibiting their activity. The furan and thiophene rings can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
類似化合物との比較
Similar Compounds
Butyl 2-furoate: Lacks the thiophene ring and methoxycarbonyl group, making it less complex.
Methyl 5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate: Similar structure but with a methyl group instead of a butyl group.
Ethyl 5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate: Similar structure but with an ethyl group instead of a butyl group.
Uniqueness
Butyl5-(2-(methoxycarbonyl)-3-thienyl)-2-furoate is unique due to the presence of both furan and thiophene rings, which provide a combination of aromaticity and heteroatom interactions. This unique structure allows for diverse chemical reactivity and potential biological activity, distinguishing it from other similar compounds.
特性
IUPAC Name |
butyl 5-(2-methoxycarbonylthiophen-3-yl)furan-2-carboxylate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16O5S/c1-3-4-8-19-14(16)12-6-5-11(20-12)10-7-9-21-13(10)15(17)18-2/h5-7,9H,3-4,8H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CVOYAEGZZZEUKH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOC(=O)C1=CC=C(O1)C2=C(SC=C2)C(=O)OC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



amino}methyl)-5-[(4-oxo-4H-chromen-3-yl)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2565197.png)
![2-[Methyl-[(2-methylpropan-2-yl)oxycarbonyl]amino]-2-(oxan-3-yl)acetic acid](/img/structure/B2565199.png)
![N-{[1-(3-cyanopyridin-2-yl)piperidin-4-yl]methyl}-N'-[3-(trifluoromethyl)phenyl]ethanediamide](/img/structure/B2565202.png)

![N-{3-[1-(3-chloro-2-methylphenyl)-5-methyl-1H-1,2,3-triazol-4-yl]-1,2,4-thiadiazol-5-yl}thiophene-2-carboxamide](/img/structure/B2565204.png)



![4-(1,2,3,4-tetrahydroquinoline-1-sulfonyl)-N-{5-thia-3-azatetracyclo[6.6.1.0^{2,6}.0^{11,15}]pentadeca-1(15),2(6),3,7,11,13-hexaen-4-yl}benzamide](/img/structure/B2565209.png)

![N-(pyrazolo[1,5-a]pyrimidin-6-yl)-4-(trifluoromethyl)benzamide](/img/structure/B2565214.png)
